molecular formula C10H17N3OS B2946787 [1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol CAS No. 1645431-35-1

[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol

Cat. No. B2946787
CAS RN: 1645431-35-1
M. Wt: 227.33
InChI Key: OXBOFYWMHPKHNR-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives are a class of compounds that have been studied for their wide range of biological properties . They are often synthesized using various starting materials, including hydrazonoyl halides .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, one method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be characterized using various techniques, including 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and can lead to a wide range of products . These reactions often involve the formation of new bonds and the breaking of existing ones.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. Some general properties that can be analyzed include melting point, solubility, and spectral data .

Scientific Research Applications

Molecular Aggregation and Solvent Effects

Research has explored the spectroscopic studies of compounds related to 1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol, particularly focusing on the solvent effects on molecular aggregation. A study by Matwijczuk et al. (2016) demonstrated how different solvents affect the fluorescence emission and aggregation of thiadiazole derivatives, indicating the potential of these compounds in studying molecular interactions and aggregation processes in various solvents (Matwijczuk, A., Kluczyk, D., Górecki, A., Niewiadomy, A., & Gagoś, M., 2016).

Synthesis and Characterization

Another area of application is the synthesis and characterization of thiadiazole derivatives, which serve as precursors or intermediates in the preparation of more complex molecules. Malik et al. (2018) described the synthesis of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, which were further processed to produce acid dyes, showcasing the versatility of thiadiazole compounds in chemical synthesis (Malik, G., Patel, P., Tailor, J. H., & Patel, S., 2018).

Electrocatalytic Applications

The use of methanol as a hydrogen source and C1 synthon in organic synthesis presents another research application. Sarki et al. (2021) developed a method for selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, highlighting the potential of using methanol in catalytic processes involving compounds similar to the one (Sarki, N., Goyal, V., Tyagi, N., Puttaswamy, Anand, N., Ray, A., & Natte, K., 2021).

Material Science and Analytical Applications

Thiadiazole derivatives also find applications in material science and analytical chemistry. For example, Kalimuthu and John (2005) investigated the formation of dimercaptothiadiazole monolayers on gold electrodes from different solvents, demonstrating the use of thiadiazole compounds in modifying electrode surfaces for analytical purposes (Kalimuthu, P., & John, S. A., 2005).

Safety and Hazards

Like all chemicals, 1,3,4-thiadiazole derivatives should be handled with care. Some may be irritants or harmful if swallowed or inhaled .

Future Directions

The study of 1,3,4-thiadiazole derivatives is a vibrant field with many potential future directions. These compounds have a wide range of biological activities, making them interesting targets for medicinal chemistry .

properties

IUPAC Name

[1-methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-7-11-9(15-13-7)12-8-4-3-5-10(8,2)6-14/h8,14H,3-6H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBOFYWMHPKHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC2CCCC2(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol

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